Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine
Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine
Topic: Chemical structure and properties of (3S)-N,N-dimethyl-3-azepanamine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
A Privileged Chiral Scaffold for CNS and Metabolic Drug Discovery
Executive Summary
(3S)-N,N-Dimethyl-3-azepanamine (CAS Registry Number: 116539-55-0 for the racemate; specific enantiomer identifiers vary by catalog, e.g., MDL MFCD18917086) is a chiral, seven-membered heterocyclic diamine. It serves as a high-value building block in medicinal chemistry, particularly for the synthesis of G-protein coupled receptor (GPCR) ligands and sigma receptor modulators.
Distinguished by its conformational flexibility and dual-basicity, this scaffold offers unique pharmacokinetic advantages over its six-membered piperidine analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via chiral pool manipulation, and application in modern drug design.
Chemical Structure & Stereochemical Analysis
2.1 Molecular Identity
-
IUPAC Name: (3S)-N,N-dimethylazepan-3-amine
-
Molecular Formula: C
H N -
Molecular Weight: 142.24 g/mol
-
Chiral Center: Position 3 of the azepane ring (S-configuration).
2.2 Conformational Dynamics
Unlike the rigid chair conformation of cyclohexane or piperidine, the seven-membered azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.
-
Pseudorotation: The low energy barrier between conformers allows the (3S)-dimethylamino substituent to adopt multiple spatial orientations, enhancing "induced fit" binding capabilities in protein pockets.
-
Basicity & Ionization:
-
N1 (Ring Nitrogen): Secondary amine, highly basic (Predicted pKa
10.5–11.0). -
N3 (Exocyclic Nitrogen): Tertiary amine, moderately basic (Predicted pKa
9.0–9.5). -
Physiological State: At pH 7.4, the molecule exists predominantly as a dication, facilitating strong electrostatic interactions with aspartate residues in GPCR binding sites (e.g., Histamine H3, Dopamine D2).
-
Physicochemical Properties Table
| Property | Value / Description | Notes |
| Physical State | Colorless to pale yellow liquid | Hygroscopic; often stored as HCl salt. |
| Boiling Point | ~185–190 °C (est. at 760 mmHg) | High BP due to molecular weight and polarity. |
| Solubility | Miscible in Water, Ethanol, DMSO, DCM | Highly polar due to diamine character. |
| LogP | 0.65 (Predicted) | Lipophilic enough for CNS penetration, hydrophilic enough for solubility. |
| Polar Surface Area | 15.27 Ų | Favorable for Blood-Brain Barrier (BBB) permeation. |
| Refractive Index | Standard identification metric. |
Synthesis & Manufacturing Protocols
The most robust route to high-enantiopurity (3S)-N,N-dimethyl-3-azepanamine utilizes the Chiral Pool Strategy , starting from L-Lysine. This method avoids expensive chiral resolution steps and ensures high optical purity (>98% ee).
4.1 Synthetic Pathway Visualization
Figure 1: Chemo-enzymatic or chemical synthesis route starting from L-Lysine to yield the target chiral azepane.
4.2 Detailed Experimental Protocol (Chemical Route)
Step 1: Cyclization of L-Lysine to (S)-
-
Reagents: L-Lysine HCl, Alumina (
) or catalytic solvent system (Cyclohexanol). -
Procedure: L-Lysine is suspended in cyclohexanol and refluxed with a water separator. The intramolecular condensation occurs to form the 7-membered lactam.
-
Yield: Typically 80-85%.
-
Stereochemistry: Retention of configuration (S).
Step 2: Reduction to (S)-3-Aminoazepane
-
Reagents: Lithium Aluminum Hydride (
) or Borane-THF complex ( ). -
Protocol:
-
Under
atmosphere, charge a reactor with anhydrous THF and (2.5 equiv). -
Add (S)-
-amino- -caprolactam dropwise at 0°C. -
Reflux for 12–16 hours.
-
Quench via Fieser method (
, 15% NaOH, ). -
Filter precipitate and concentrate filtrate to obtain the crude diamine.
-
Step 3: Eschweiler-Clarke Methylation
-
Reagents: 37% Aqueous Formaldehyde, Formic Acid.
-
Protocol:
-
Dissolve (S)-3-aminoazepane in Formic acid (5 equiv) at 0°C.
-
Add Formaldehyde (2.5 equiv) slowly.
-
Heat to reflux (100°C) for 8 hours.
evolution indicates reaction progress. -
Basify with NaOH to pH > 12 and extract with Dichloromethane (DCM).
-
Purification: Distillation under reduced pressure or conversion to Dihydrochloride salt for crystallization.
-
Quality Control & Analytical Standards
To ensure suitability for pharmaceutical use, the following specifications must be met:
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Chiral Purity (HPLC): >98% ee.
-
Column: Chiralpak AD-H or OD-H.
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Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
-
Proton NMR (
H-NMR, 400 MHz, ):-
2.8–3.0 (m, 1H, H-3), 2.6–2.8 (m, 4H, Ring
-N), 2.25 (s, 6H, ), 1.5–1.8 (m, 6H, Ring ).
-
2.8–3.0 (m, 1H, H-3), 2.6–2.8 (m, 4H, Ring
-
Mass Spectrometry: ESI+
.
Applications in Drug Discovery[1][2]
The (3S)-N,N-dimethyl-3-azepanamine scaffold acts as a bioisostere for 3-dimethylaminopyrrolidines and 3-dimethylaminopiperidines, often improving selectivity profiles.
6.1 Target Receptors & Mechanism
-
Sigma-1 (
) Receptors: The basic nitrogen and hydrophobic ring fit the pharmacophore for sigma ligands, investigated for neuroprotection and antipsychotic activity. -
Histamine H3 Antagonists: The azepane ring provides optimal spacing between the basic amine and the lipophilic tail of H3 antagonists, enhancing potency compared to piperidine analogs.
-
Cholinergic Modulators: Used in the design of muscarinic M1 agonists for Alzheimer's disease.
6.2 Pharmacophore Interaction Map
Figure 2: Theoretical binding mode of the scaffold within a GPCR binding pocket (e.g., Histamine H3), illustrating key molecular interactions.
Safety & Handling (MSDS Summary)
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
-
Handling Precautions:
-
Handle in a fume hood.
-
Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides.
-
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation and carbonate formation (absorbs
from air).
References
-
Sigma-Aldrich. (3S)-N,N-Dimethyl-3-azepanamine Product Specification. Merck KGaA. Link
-
PubChem. Compound Summary for CID 329776979. National Center for Biotechnology Information. Link
-
BenchChem. Azepane-Containing Compounds: A Comprehensive Technical Review. BenchChem Technical Library. Link
-
Journal of Medicinal Chemistry. Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. ACS Publications.[1] Link
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. Link
